2-[(Cyclohexylcarbamoyl)amino]benzoic acid
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Overview
Description
2-[(Cyclohexylcarbamoyl)amino]benzoic acid is an organic compound belonging to the class of aminobenzoic acids. These compounds are characterized by the presence of an amine group attached to the benzene ring of benzoic acid. This specific compound is known for its unique structure, which includes a cyclohexylcarbamoyl group attached to the amino group of benzoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclohexylcarbamoyl)amino]benzoic acid can be achieved through a one-pot method. This involves the reaction of 2-aminobenzoic acid with cyclohexyl isocyanate under controlled conditions. The reaction typically takes place in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclohexylcarbamoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-[(Cyclohexylcarbamoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[(Cyclohexylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoic acid: A simpler analog without the cyclohexylcarbamoyl group.
4-Aminobenzoic acid: Another analog with the amino group in a different position on the benzene ring.
2-(Cyclohexylamino)benzoic acid: A closely related compound with a similar structure but different functional groups.
Uniqueness
2-[(Cyclohexylcarbamoyl)amino]benzoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the cyclohexylcarbamoyl group enhances its stability and reactivity compared to other aminobenzoic acid derivatives .
Properties
Molecular Formula |
C14H18N2O3 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-(cyclohexylcarbamoylamino)benzoic acid |
InChI |
InChI=1S/C14H18N2O3/c17-13(18)11-8-4-5-9-12(11)16-14(19)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,18)(H2,15,16,19) |
InChI Key |
QQWZDPQLXLWNPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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